![molecular formula C11H14N4O2S2 B2894041 2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097899-17-5](/img/structure/B2894041.png)
2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a thiophene ring, a sulfonyl group, and a 1,2,3-triazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine rings . The triazole ring could be synthesized using a Cu/Pd transmetalation relay catalysis, which enables a three-component click reaction of azide, alkyne, and aryl halide to yield 1,4,5-trisubstituted 1,2,3-triazoles in one step in high yields with complete regioselectivity .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a thiophene ring, a sulfonyl group, and a 1,2,3-triazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring . The 1,2,3-triazole ring is a tautomeric form of 1H-1,2,3-triazole .Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by the loss of hydrogen bond donor/acceptor group at the triazole substituted aryl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and triazole rings. The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .Scientific Research Applications
Anticancer Applications
A study conducted by Murugavel, Ravikumar, Jaabil, and Alagusundaram (2019) synthesized a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, known as BTPT. This compound was evaluated for its in vitro cytotoxicity against human cancer cell lines, including breast, lung, and prostate cancer cells. The results indicated notable cytotoxicity against breast cancer cells, moderate activity against lung cancer cells, and less inhibition against prostate cancer cells compared to the known cancer medicine doxorubicin. This research highlights the potential of thiophene derivatives in the development of novel anticancer drugs (Murugavel et al., 2019).
Synthesis of Polysubstituted Pyrroles
Miura, Hiraga, Biyajima, Nakamuro, and Murakami (2013) reported on the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. Their method involved the preparation of 1-sulfonyl-1,2,3-triazoles from terminal alkynes and sulfonyl azides, which react with allenes in the presence of a nickel(0) catalyst to produce the corresponding isopyrroles. These isopyrroles can be converted to a wide range of polysubstituted pyrroles, showcasing the versatility of these compounds in organic synthesis (Miura et al., 2013).
Intramolecular C-H Bond Activation
Senoo, Furukawa, Hata, and Urabe (2016) explored the Rhodium-catalyzed intramolecular C-H bond activation with triazoles. They found that triazoles containing an N-sulfonyl-protected benzylamine moiety could undergo intramolecular C-H bond insertion at the benzylic position to yield cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines. This process demonstrates the synthetic utility of triazoles in forming complex and functionalized cyclic compounds (Senoo et al., 2016).
Antimicrobial Activity
Padmavathi, Thriveni, Sudhakar Reddy, and Deepti (2008) synthesized novel sulfone-linked bis heterocycles combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles from E-styrylsulfonylacetic acid methyl ester. These compounds were tested for their antimicrobial activity, with one compound showing pronounced activity. This study signifies the role of such heterocyclic compounds in developing new antimicrobial agents (Padmavathi et al., 2008).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific biological activities. As it contains a triazole ring, it could potentially exhibit a range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, anti-proliferative, and anticancer activities .
Future Directions
The future directions for the study of this compound could involve further exploration of its synthesis methods, investigation of its biological activities, and development of new derivatives with different biological profiles . The design of new pyrrolidine compounds with different biological profiles could guide medicinal chemists in the future .
properties
IUPAC Name |
2-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c16-19(17,11-4-2-8-18-11)14-7-1-3-10(14)9-15-12-5-6-13-15/h2,4-6,8,10H,1,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRMJVNAFBWQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

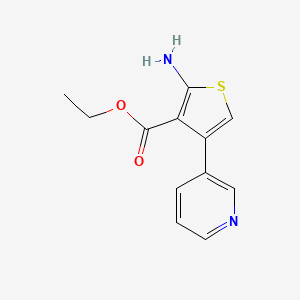
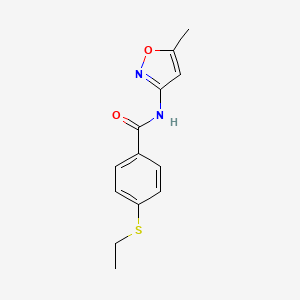
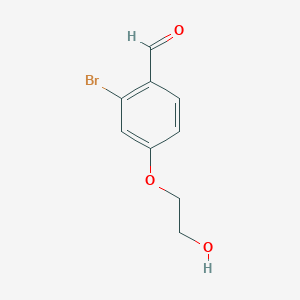
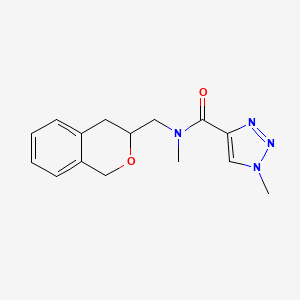
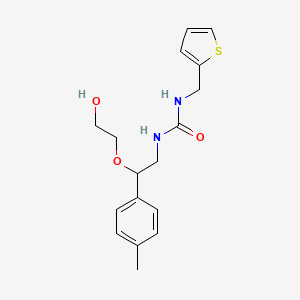
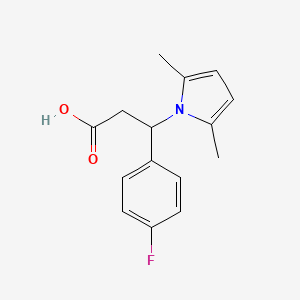
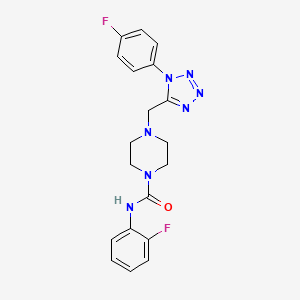
![[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol](/img/structure/B2893972.png)
![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)
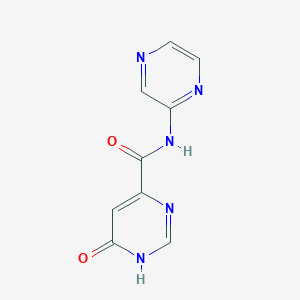
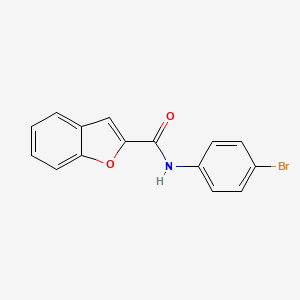
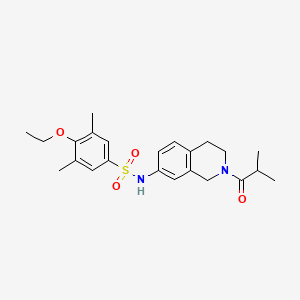
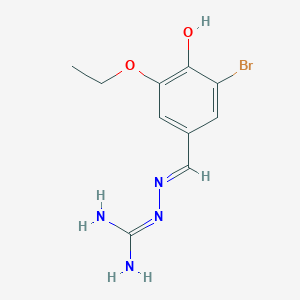
![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2893981.png)